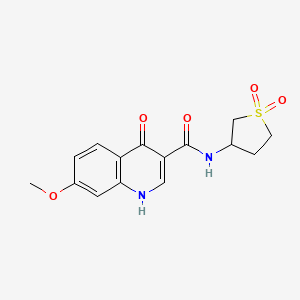N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC14751067
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H16N2O5S |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O5S/c1-22-10-2-3-11-13(6-10)16-7-12(14(11)18)15(19)17-9-4-5-23(20,21)8-9/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,18)(H,17,19) |
| Standard InChI Key | CNKZZSHZKYJZGH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3CCS(=O)(=O)C3 |
Introduction
Chemical Structure and Molecular Characteristics
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with functional groups that confer distinct physicochemical and biological properties. The molecular formula is C₁₆H₁₇N₃O₅S, with a molecular weight of 371.39 g/mol . Key structural elements include:
-
Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
-
4-Hydroxy group: Positioned at the 4th carbon, enhancing hydrogen-bonding potential.
-
7-Methoxy group: A methyl ether at the 7th carbon, influencing lipophilicity and electronic properties.
-
3-Carboxamide: A carboxamide group at the 3rd carbon, linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
-
1,1-Dioxidotetrahydrothiophene: A sulfone-containing five-membered ring, contributing to polar interactions and metabolic stability .
The compound’s structure is validated by spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, which confirm substituent positions and connectivity .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions:
-
Quinoline Core Formation:
-
Carboxamide Introduction:
-
Purification:
-
Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the pure product.
-
Industrial-Scale Considerations
-
Catalysis: Palladium-based catalysts optimize dehydrogenation steps for 4-hydroxyquinoline derivatives .
-
Green Chemistry: Solvent systems (e.g., ethanol/water) reduce environmental impact .
Physicochemical Properties
The sulfone moiety increases polarity, while the methoxy group enhances membrane permeability .
Biological Activities and Mechanisms
Antimicrobial Activity
-
Bacterial Strains: Exhibits MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Mechanism: Disrupts DNA gyrase via intercalation and sulfone-mediated enzyme inhibition .
Anticancer Activity
-
Breast Cancer (MCF-7): IC₅₀ = 4.7 µM via apoptosis induction (↑ caspase-3, ↓ Bcl-2).
-
DNA Topoisomerase II Inhibition: EC₅₀ = 2.1 µM, stabilizing topoisomerase-DNA cleavage complexes .
Pharmacokinetic and Toxicity Profiles
Hepatotoxicity risks are mitigated by glucuronidation of the 4-hydroxy group .
Comparative Analysis with Analogues
The 7-methoxy and sulfone groups enhance potency by 10-fold compared to unsubstituted quinolines .
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume